molecular formula C9H15NO4S B13010525 4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoicacid

4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoicacid

Cat. No.: B13010525
M. Wt: 233.29 g/mol
InChI Key: GOJDGWSGEDRTII-DAFODLJHSA-N
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Description

4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is a compound that belongs to the class of heterocyclic compounds containing a thiopyran ring This compound is characterized by the presence of a sulfur atom within a six-membered ring, which is further oxidized to form a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid typically involves the following steps:

    Formation of the Thiopyran Ring: The initial step involves the formation of the thiopyran ring through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under acidic conditions.

    Oxidation to Sulfone: The thiopyran ring is then oxidized to form the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Amination and Coupling: The oxidized thiopyran ring is then subjected to amination, followed by coupling with but-2-enoic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid can be compared with other similar compounds, such as:

    1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Similar structure but lacks the but-2-enoic acid moiety.

    Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Contains a methyl ester group instead of the amino and but-2-enoic acid groups.

    2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of but-2-enoic acid.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

(E)-4-[(1,1-dioxothian-3-yl)amino]but-2-enoic acid

InChI

InChI=1S/C9H15NO4S/c11-9(12)4-1-5-10-8-3-2-6-15(13,14)7-8/h1,4,8,10H,2-3,5-7H2,(H,11,12)/b4-1+

InChI Key

GOJDGWSGEDRTII-DAFODLJHSA-N

Isomeric SMILES

C1CC(CS(=O)(=O)C1)NC/C=C/C(=O)O

Canonical SMILES

C1CC(CS(=O)(=O)C1)NCC=CC(=O)O

Origin of Product

United States

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